![molecular formula C11H12N2 B3039812 (S)-1-(Isoquinolin-6-yl)ethanamine CAS No. 1344588-21-1](/img/structure/B3039812.png)
(S)-1-(Isoquinolin-6-yl)ethanamine
Overview
Description
-(S)-1-(Isoquinolin-6-yl)ethanamine, also referred to as (S)-1-isoquinolin-6-yl-ethanamine, is a compound that is found in several plants and animals. It is a structural isomer of the other isoquinolin-6-yl-ethanamine, (R)-1-isoquinolin-6-yl-ethanamine, and is often used as a precursor in the synthesis of various pharmaceuticals and other compounds. This compound has been studied extensively in recent years due to its potential applications in medicine, biochemistry, and physiology.
Scientific Research Applications
Novel Alkaloid Synthesis
An important application of (S)-1-(Isoquinolin-6-yl)ethanamine derivatives is in the synthesis of novel alkaloids. For instance, Liao et al. (2011) developed an efficient synthetic route for novel compounds like 5,6-dihydropyrrolo[2,1-a]isoquinolines, which are significant due to their biological activities. This synthesis involved multi-step reactions starting from precursors like isovanillin and 2-(3, 4-dimethoxyphenyl)ethanamine, leading to compounds with confirmed structures via various spectroscopic techniques (Liao et al., 2011).
Enantioselective Synthesis
The compound is also used in enantioselective synthesis. Schönherr and Leighton (2012) reported direct and highly enantioselective iso-Pictet-Spengler reactions involving (S)-1-(Isoquinolin-6-yl)ethanamine derivatives. These reactions enable access to underexplored indole-based core structures, crucial in medicinal chemistry (Schönherr & Leighton, 2012).
Antiviral Applications
A study by Luo et al. (2020) found that an isoquinoline alkaloid isolated from Thalictrum glandulosissimum exhibited significant anti-tobacco mosaic virus (TMV) activity. This highlights the potential of (S)-1-(Isoquinolin-6-yl)ethanamine derivatives in developing antiviral agents (Luo et al., 2020).
Photostimulated Reactions
Guastavino et al. (2006) explored the use of (S)-1-(Isoquinolin-6-yl)ethanamine derivatives in photostimulated reactions. They synthesized 3-Substituted isoquinolin-1-(2H)-ones and fused isoquinolin-1-(2H)-ones via photostimulated SRN1 reactions in DMSO, demonstrating the compound's role in innovative chemical syntheses (Guastavino et al., 2006).
Tumor Imaging Agents
Wang et al. (2007) synthesized carbon-11 labeled biaryl 1,2,3,4-tetrahydroisoquinoline derivatives as potential positron emission tomography (PET) glioma tumor imaging agents. This research signifies the role of (S)-1-(Isoquinolin-6-yl)ethanamine derivatives in the development of diagnostic tools in oncology (Wang et al., 2007).
Antineoplastic Activity
In the field of cancer research, Liu et al. (1995) synthesized various isoquinoline-1-carboxaldehyde thiosemicarbazones from (S)-1-(Isoquinolin-6-yl)ethanamine derivatives, evaluating their antineoplastic activity. They found that some of these compounds were effective against L1210 leukemia in mice (Liu et al., 1995).
properties
IUPAC Name |
(1S)-1-isoquinolin-6-ylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8(12)9-2-3-11-7-13-5-4-10(11)6-9/h2-8H,12H2,1H3/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVOENRZMIIHLI-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=NC=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=NC=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(Isoquinolin-6-yl)ethanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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